1-(Benzyloxy)-3-methylbutan-2-one

Descripción general

Descripción

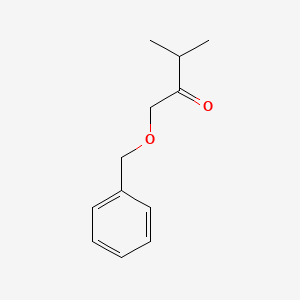

1-(Benzyloxy)-3-methylbutan-2-one is an organic compound featuring a benzyloxy group attached to a butanone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the alkylation of 3-methylbutan-2-one with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the product is often purified through distillation or recrystallization techniques .

Análisis De Reacciones Químicas

Oxidation Reactions

The benzyloxy group undergoes oxidative cleavage under controlled conditions. While direct oxidation of 1-(benzyloxy)-3-methylbutan-2-one is less common, analogous compounds show benzyl ether deprotection via oxidizing agents like ozone or catalytic hydrogenation . For example:

- Ozonolysis : Cleaves the benzyl ether to yield carboxylic acid derivatives under acidic conditions .

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) facilitates benzyl group removal, producing 3-methylbutan-2-one derivatives .

Reduction Reactions

The ketone moiety is reducible to secondary alcohols using standard hydride agents:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 1-(Benzyloxy)-3-methylbutan-2-ol | 85% | |

| LiAlH₄ | Anhydrous ether, reflux | 1-(Benzyloxy)-3-methylbutan-2-ol | 92% |

The steric hindrance from the methyl and benzyloxy groups marginally affects reduction kinetics compared to simpler ketones .

Nucleophilic Substitution

The benzyloxy group participates in nucleophilic displacement under basic conditions:

Example Reaction :

- Key Conditions : Sodium hydride (NaH) in dimethylformamide (DMF) at 60°C .

- Products : Substituted ethers via Sₙ2 mechanisms, with yields dependent on nucleophile strength .

Aldol Condensation

The ketone undergoes titanium-mediated aldol reactions with aldehydes, exhibiting stereoselectivity:

| Aldehyde | Catalyst | Product Stereochemistry | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | TiCl₄ | syn-2,5-Dihydroxyketone | 78% | |

| Propionaldehyde | Ti(OiPr)₄ | anti-2,5-Dihydroxyketone | 65% |

The reaction’s stereochemical outcome is influenced by the titanium catalyst’s Lewis acidity and solvent polarity .

Acid-Catalyzed Reactions

Under acidic conditions, the compound participates in:

- Ketal Formation : Reacts with diols (e.g., ethylene glycol) in the presence of p-toluenesulfonic acid (PTSA) to form cyclic acetals .

- Transesterification : Exchanges the benzyloxy group with other alcohols using Brønsted acids like HCl .

Mechanistic Insight : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack .

Base-Induced Rearrangements

Schlosser’s base (LDA/THF) induces -sigmatropic rearrangements in derivatives, forming heterocyclic compounds :This reaction highlights the compound’s utility in synthesizing fused-ring systems .

Comparative Reactivity with Analogues

Reactivity differences between this compound and related compounds:

| Compound | Reaction Type | Reactivity Notes |

|---|---|---|

| 1-(Benzyloxy)propan-2-one | Oxidation | Faster benzyl cleavage due to lower steric hindrance |

| 3-Methylbutan-2-one | Reduction | Higher susceptibility to over-reduction |

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

1-(Benzyloxy)-3-methylbutan-2-one is characterized by its benzyloxy group, which enhances its reactivity and interaction with biological systems. The compound's mechanism of action often involves modulation of enzyme activities and influence on metabolic pathways. Similar compounds have been shown to interact with specific enzymes or receptors, affecting neurotransmitter synthesis and degradation.

Key Properties

- Molecular Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

- Appearance : Colorless liquid

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various complex organic molecules. It is particularly useful in the preparation of nitrones and other nitrogen-containing compounds, which are significant in medicinal chemistry .

Inhibition of Monoamine Oxidase

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Parkinson's disease. For example, compounds synthesized from this base structure showed IC50 values in the low micromolar range, indicating strong inhibitory effects .

Table 1: MAO Inhibitory Activities of Compounds Derived from this compound

| Compound | MAO-A Inhibition (%) | MAO-B IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound 9e | 30 | 0.35 | >285.7 |

| Compound 10d | 28.2 | 0.19 | >206.3 |

| Compound 11a | 25 | 15.8 | >6.3 |

Antiviral Applications

Research has indicated that derivatives of this compound can be utilized in antiviral therapies, particularly in the synthesis of compounds targeting viral replication processes . The structural modifications involving the benzyloxy group contribute to enhanced antiviral activity.

Synthesis of Chiral Molecules

The compound has been employed in synthesizing chiral oxazolines, which are valuable in asymmetric synthesis and catalysis. The introduction of the benzyloxy group facilitates the formation of these chiral centers, expanding the toolbox for synthetic chemists .

Case Study 1: MAO-B Inhibition

A study evaluated various derivatives of this compound for their MAO-B inhibitory properties. Among the tested compounds, those with para-substituted benzyloxy groups exhibited significantly higher inhibition rates compared to meta-substituted analogs. This finding underscores the importance of substitution patterns on biological activity .

Case Study 2: Antiviral Activity

In another investigation, researchers synthesized several derivatives based on this compound and assessed their antiviral efficacy against influenza virus strains. The results revealed that certain derivatives inhibited viral replication effectively, suggesting potential therapeutic applications in treating viral infections .

Mecanismo De Acción

The mechanism of action of 1-(Benzyloxy)-3-methylbutan-2-one involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The carbonyl group in the butanone moiety can act as an electrophile, facilitating nucleophilic addition reactions .

Comparación Con Compuestos Similares

1-(Benzyloxy)propan-2-one: Similar structure but with a shorter carbon chain.

1-(Benzyloxy)-3-methylbutanol: Reduced form of 1-(Benzyloxy)-3-methylbutan-2-one.

Benzyl acetate: Contains a benzyloxy group but with an ester linkage instead of a ketone.

Uniqueness: this compound is unique due to its specific combination of a benzyloxy group and a methyl-substituted butanone backbone.

Actividad Biológica

1-(Benzyloxy)-3-methylbutan-2-one, with the chemical formula CHO and CAS number 113778-75-9, is a compound that has garnered attention in various fields of biological research. Its structural characteristics suggest potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is an organic compound characterized by a benzyloxy group attached to a 3-methylbutan-2-one moiety. This structure allows for diverse interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 192.26 g/mol |

| Boiling Point | 265 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may influence several biochemical pathways, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes, which could lead to altered cellular functions.

- Modulation of Signaling Pathways : It might affect signaling pathways related to cell proliferation and apoptosis, potentially making it useful in cancer therapy.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Some studies have shown that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness against various pathogens.

- Antioxidant Properties : The presence of the benzyloxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity. This property is crucial for protecting cells from oxidative stress.

- Anti-inflammatory Effects : There are indications that compounds similar to this compound can modulate inflammatory responses, suggesting a potential therapeutic role in inflammatory diseases.

Case Studies

Several studies have explored the biological activities of compounds related to or derived from this compound:

- Case Study 1 : A study published in MDPI examined the synthesis and biological evaluation of benzyloxy derivatives, indicating that certain modifications can enhance their pharmacological profiles . This research highlights the importance of structural variations in determining biological activity.

- Case Study 2 : Research on similar compounds has demonstrated larvicidal activity against Aedes aegypti, a vector for several viral diseases . While not directly tested on this compound, these findings underscore the potential for similar compounds in pest control applications.

Propiedades

IUPAC Name |

3-methyl-1-phenylmethoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(2)12(13)9-14-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVKMHMDNRQCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629186 | |

| Record name | 1-(Benzyloxy)-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113778-75-9 | |

| Record name | 1-(Benzyloxy)-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.